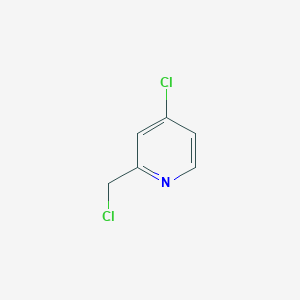

4-Chloro-2-(chloromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYLEZYGXCVCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516572 | |

| Record name | 4-Chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-21-6 | |

| Record name | 4-Chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(chloromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Chloro-2-(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-Chloro-2-(chloromethyl)pyridine and its hydrochloride salt. This bifunctional pyridine derivative is a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This document details its physical and spectral properties, synthesis methodologies, and diverse reactivity, with a focus on nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and visual diagrams of reaction pathways are provided to facilitate its practical application in a laboratory setting.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative that is typically handled and stored as its more stable hydrochloride salt.[1] The presence of two reactive chlorine atoms at different positions on the pyridine scaffold imparts a unique and versatile reactivity profile.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | This compound HCl, 4-Chloro-2-picolyl chloride hydrochloride | [2] |

| CAS Number | 119396-04-2 (for hydrochloride) | [2] |

| Molecular Formula | C₆H₅Cl₂N (free base), C₆H₆Cl₃N (hydrochloride) | [2] |

| Molecular Weight | 162.02 g/mol (free base), 198.48 g/mol (hydrochloride) | [2] |

| Melting Point | Not available for free base. 120-124 °C (hydrochloride) | [3] |

| Boiling Point | Not available | |

| Density | Not available | |

| pKa | Not available | |

| Solubility | Soluble in polar solvents like water and ethanol.[1] | |

| Appearance | Typically a white to off-white or pale yellow solid (hydrochloride).[3] |

Table 2: Spectral Data of this compound Hydrochloride

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | Spectral data is available in public databases. |

| ¹³C NMR | Spectral data is available in public databases. |

| IR (Infrared) | Characteristic peaks for C-Cl, C=N, and C=C bonds of the pyridine ring. |

| Mass Spectrometry | Molecular ion peak corresponding to the chemical formula. |

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride can be achieved through a multi-step process starting from readily available precursors. One common route involves the transformation of 2-methyl-4-nitropyridine-N-oxide.[1]

Experimental Protocol: Synthesis from 2-Methyl-4-nitropyridine-N-oxide

Step 1: Synthesis of 4-Chloro-2-methylpyridine-N-oxide

-

In a high-pressure autoclave, combine 15.4 g (0.10 mol) of 2-methyl-4-nitropyridine-N-oxide with 180 ml of concentrated hydrochloric acid.[1]

-

Seal the autoclave and heat the mixture to 180°C for 24 hours.[1]

-

After cooling, carefully neutralize the reaction mixture to a pH of 6-7 with a sodium hydroxide solution.[1]

-

Extract the product with chloroform.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-2-methylpyridine-N-oxide.[1]

Step 2: Deoxygenation to 4-Chloro-2-methylpyridine

-

Dissolve the 4-chloro-2-methylpyridine-N-oxide (0.08 mol) in a suitable organic solvent such as dichloromethane.[1]

-

Cool the solution to -10°C.

-

Slowly add phosphorus trichloride (0.12 mol) while maintaining the low temperature.[1]

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Carefully quench the reaction with water and neutralize with a suitable base.

-

Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography to obtain 4-chloro-2-methylpyridine.

Step 3: Chlorination of the Methyl Group

-

A solution of 4-chloro-2-methylpyridine in an inert solvent like carbon tetrachloride can be subjected to free-radical chlorination using N-chlorosuccinimide (NCS) and a radical initiator such as benzoyl peroxide.

-

The reaction mixture is heated to reflux until the starting material is consumed.

-

The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then treated with HCl in a suitable solvent like diethyl ether to precipitate the hydrochloride salt, which can be purified by recrystallization.

References

- 1. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 3. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

Spectroscopic Data for 4-Chloro-2-(chloromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-(chloromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of public experimental data for the free base, this document presents predicted spectroscopic data alongside available experimental data for its hydrochloride salt. This approach offers valuable insights for the characterization and quality control of this compound.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data is summarized below.

Predicted ¹H NMR Data for this compound (Free Base)

Disclaimer: The following data is predicted by computational models and should be used as a reference. Experimental verification is recommended.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | Doublet | 1H | H6 |

| ~7.45 | Doublet of doublets | 1H | H5 |

| ~7.30 | Doublet | 1H | H3 |

| ~4.70 | Singlet | 2H | -CH₂Cl |

Experimental ¹H NMR Data for this compound, hydrochloride[1][2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.821 | Doublet | 1H | H6 |

| 8.525 | Doublet | 1H | H5 |

| 8.152 | Doublet of doublets | 1H | H3 |

| 5.245 | Singlet | 2H | -CH₂Cl |

Predicted ¹³C NMR Data for this compound (Free Base)

Disclaimer: The following data is predicted by computational models and should be used as a reference. Experimental verification is recommended.

| Chemical Shift (ppm) | Assignment |

| ~152.0 | C2 |

| ~150.0 | C6 |

| ~140.0 | C4 |

| ~125.0 | C5 |

| ~124.0 | C3 |

| ~45.0 | -CH₂Cl |

Experimental Infrared (IR) Spectroscopy Data for this compound hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2800 | Broad | N-H stretch (from hydrochloride) |

| ~1600 | Medium | C=N stretching vibration |

| ~1550 | Medium | C=C stretching vibration |

| ~830 | Strong | C-Cl stretching vibration |

Mass Spectrometry (MS) Data for this compound

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 161 and a [M+2]⁺ peak of approximately two-thirds the intensity, which is characteristic of a molecule containing two chlorine atoms. The base peak is expected to be at m/z 126, corresponding to the loss of a chlorine atom.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for spectroscopic analysis.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for reference.

-

Data Acquisition : Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra using a spectrometer. Standard acquisition parameters for ¹H NMR may include a 45° pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is typically performed.

Infrared (IR) Spectroscopy

-

Sample Preparation (Mull Technique) : For solid samples, grind a small amount of the compound with a few drops of a mulling agent (e.g., Nujol) in an agate mortar and pestle to create a fine paste.

-

Data Acquisition : Spread the mull evenly between two salt plates (e.g., NaCl or KBr). Place the plates in the spectrometer and acquire the spectrum. A background spectrum of the mulling agent should be run separately and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

-

Data Acquisition (GC-MS) : Inject a small volume of the solution into the gas chromatograph-mass spectrometer. The sample is vaporized and separated on the GC column before entering the mass spectrometer, where it is ionized (typically by electron impact) and the mass-to-charge ratio of the fragments is detected.

Discussion of Spectral Differences: Free Base vs. Hydrochloride Salt

The protonation of the pyridine nitrogen in the hydrochloride salt has a significant effect on the spectroscopic data compared to the free base.

-

NMR Spectroscopy : In the ¹H NMR spectrum, the protonation of the nitrogen atom causes a deshielding effect on the aromatic protons, resulting in a downfield shift of their signals. This is evident in the experimental data for the hydrochloride salt, where the aromatic protons are observed at higher chemical shifts compared to the predicted values for the free base.

-

IR Spectroscopy : The hydrochloride salt will exhibit a broad absorption band in the region of 3100-2800 cm⁻¹, which is characteristic of an N-H stretching vibration. This band would be absent in the spectrum of the free base.

Conclusion

The combination of NMR, IR, and MS provides a powerful toolkit for the structural elucidation and confirmation of this compound. While experimental data for the free base is not widely available, the presented predicted data, in conjunction with the experimental data for the hydrochloride salt, offers a solid foundation for researchers working with this compound. The provided protocols serve as a general guide for obtaining high-quality spectroscopic data for this and other small organic molecules.

4-Chloro-2-(chloromethyl)pyridine: A Comprehensive Technical Guide for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(chloromethyl)pyridine is a halogenated pyridine derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a reactive chloromethyl group and a pyridine ring, makes it a versatile intermediate for introducing the 4-chloro-2-pyridylmethyl moiety into larger molecules. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of pharmaceuticals such as Zopiclone, Eszopiclone, and Revaprazan. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in their drug discovery and development endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C₆H₅Cl₂N | [1] |

| Molecular Weight | 162.02 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| This compound Hydrochloride | ||

| Molecular Formula | C₆H₆Cl₃N | [2] |

| Molecular Weight | 198.48 g/mol | |

| CAS Number | 119396-04-2 | [2] |

| Melting Point | 166-173 °C | |

| Solubility | Soluble in DMSO, Methanol | [3] |

| Appearance | Yellow to orange fine crystalline powder | [3] |

| Storage | 2-8°C, under inert atmosphere | [3] |

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of a pyridine precursor. One common method is the reaction of 2-methyl-4-nitropyridine-N-oxide with concentrated hydrochloric acid, followed by reduction and chlorination steps.

Experimental Protocol: Synthesis from 2-Methyl-4-nitropyridine-N-oxide

This protocol describes a multi-step synthesis to obtain this compound.

Step 1: Synthesis of 4-Chloro-2-methylpyridine-N-oxide [4]

-

Add 15.4 g (0.10 mol) of 2-methyl-4-nitropyridine-N-oxide and 180 ml of concentrated hydrochloric acid to an autoclave.

-

Heat the mixture to 120°C and maintain the reaction for 30 hours.

-

After completion, cool the reaction mixture and adjust the pH to 6-7 with NaOH.

-

Extract the product with chloroform and distill under reduced pressure to obtain 4-chloro-2-methylpyridine-N-oxide.

-

Yield: 34.5%

-

Purity (HPLC): 99.1%

-

Step 2: Synthesis of 4-Chloro-2-methylpyridine [4]

-

Dissolve 11.5 g (0.08 mol) of 4-chloro-2-methylpyridine-N-oxide in 129 ml of carbon tetrachloride in a three-necked flask.

-

Cool the solution to 10°C and add 21.0 ml (0.24 mol) of phosphorus trichloride dropwise over 1 hour.

-

Raise the temperature and proceed with the reaction to obtain 4-chloro-2-methylpyridine.

Step 3: Chlorination to this compound Further chlorination of 4-chloro-2-methylpyridine yields the final product. A general method for the chlorination of picolines involves reacting with thionyl chloride.

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of several important pharmaceuticals. Its primary role is to act as an alkylating agent, introducing the pyridylmethyl group through nucleophilic substitution reactions.

Synthesis of Zopiclone and Eszopiclone

Zopiclone, a non-benzodiazepine hypnotic, and its active S-enantiomer, Eszopiclone, are synthesized using a multi-step process where a key intermediate is condensed with a derivative of this compound, though in the established synthesis routes, 2-amino-5-chloropyridine is the pyridine-containing starting material which ultimately forms the core of the final drug. The synthesis involves the reaction of pyrazine-2,3-dicarboxylic anhydride with 2-amino-5-chloropyridine, followed by cyclization and reduction to form a chiral alcohol intermediate. This intermediate is then reacted with 1-chloro-carbonyl-4-methylpiperazine to yield racemic zopiclone.[5]

Experimental Protocol: Synthesis of Racemic Zopiclone [5][6][7][8]

A generalized procedure based on reported syntheses is as follows:

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield | Purity |

| 1 | Pyrazine-2,3-dicarboxylic anhydride, 2-Amino-5-chloropyridine | Acetonitrile | Reflux | Pyrazine-2-carboxylic acid amide derivative | - | - |

| 2 | Pyrazine-2-carboxylic acid amide derivative | Thionyl chloride | Reflux | 5,7-dioxopyrrolopyrazine imide derivative | - | - |

| 3 | 5,7-dioxopyrrolopyrazine imide derivative | Potassium borohydride | Dioxane/Water | 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine (chiral alcohol) | - | - |

| 4 | Chiral alcohol intermediate | 1-chlorocarbonyl-4-methylpiperazine hydrochloride, Triethylamine, DMAP | iso-Butyl acetate | Racemic Zopiclone | 91.7% | 98.86% (HPLC) |

Resolution of Eszopiclone: [7][9] Racemic zopiclone is resolved to obtain the therapeutically active S-enantiomer, Eszopiclone, using a resolving agent such as D-(+)-malic acid or (+)-O,O'-dibenzoyltartaric acid.

-

Racemic zopiclone is treated with D-(+)-malic acid in a mixture of methanol and acetone.

-

The mixture is heated to achieve dissolution and then cooled to allow for the crystallization of the eszopiclone D-(+)-malate salt.

-

The salt is isolated by filtration.

-

The eszopiclone free base is then liberated by treatment with a base, such as sodium carbonate.

-

Yield of Eszopiclone from resolution: 88.0%

-

Optical Purity: 98.2%

-

Synthesis of Revaprazan

Revaprazan, a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders, can be synthesized using a pyrimidine intermediate which could be conceptually derived from pyridine precursors. A key step in its synthesis involves the coupling of a chloropyrimidine derivative with a tetrahydroisoquinoline moiety.

Experimental Protocol: Synthesis of Revaprazan Hydrochloride [10]

A representative synthetic step is provided below:

| Reactants | Solvents | Conditions | Product | Yield |

| 4-chloro-2-(4-fluoroanilino)-5,6-dimethylpyrimidine, 1-methyl-1,2,3,4-tetrahydroisoquinoline | Ethylene glycol | 120-130°C | Revaprazan | - |

| Crude Revaprazan | 70% Ethanol, Hydrochloric acid | pH 1, Room temperature | Revaprazan Hydrochloride | 89.9% |

Signaling Pathways and Mechanism of Action

Understanding the biological targets and signaling pathways of the APIs synthesized from this compound is crucial for drug development.

Zopiclone and Eszopiclone: GABA-A Receptor Modulation

Zopiclone and Eszopiclone exert their hypnotic effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[11][12] They bind to the benzodiazepine site on the GABA-A receptor complex, enhancing the affinity of GABA for its receptor.[12] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a consequent decrease in neuronal excitability, resulting in sedation and hypnosis.[12]

Mechanism of action for Zopiclone/Eszopiclone.

Revaprazan: Gastric H+/K+ ATPase Inhibition and Anti-inflammatory Effects

Revaprazan is an acid pump antagonist that reversibly inhibits the gastric hydrogen-potassium ATPase (H+/K+ ATPase), the proton pump responsible for the final step of gastric acid secretion in parietal cells.[13] By blocking this pump, Revaprazan effectively reduces gastric acid production.

Additionally, Revaprazan has demonstrated anti-inflammatory effects, particularly in the context of Helicobacter pylori infection. It has been shown to inhibit the activation of the Akt signaling pathway and the subsequent activation of the transcription factor NF-κB.[14][15] This leads to a reduction in the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[14][15]

Anti-inflammatory signaling pathway of Revaprazan.

Safety and Handling

This compound hydrochloride is classified as a hazardous substance and requires careful handling. It is harmful if swallowed and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, preferably a fume hood. Store the compound in a cool, dry, and well-ventilated place, with the container tightly closed.

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate with significant applications in the synthesis of important drugs. Its reactivity as an alkylating agent allows for the efficient introduction of the 4-chloro-2-pyridylmethyl moiety into complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, and applications, along with detailed experimental insights and the biological context of the resulting pharmaceuticals. The provided data and visualizations aim to support researchers and drug development professionals in leveraging this important building block for the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

- 1. 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound--hydrogen chloride (1/1) | C6H6Cl3N | CID 22727274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Chloromethyl)pyridine hydrochloride | 1822-51-1 [chemicalbook.com]

- 4. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. cdn.who.int [cdn.who.int]

- 6. US8309723B2 - Preparation of Zopiclone and its enantiomerically enriched isomer - Google Patents [patents.google.com]

- 7. US20080015197A1 - Process for the preparatrion of zopiclone - Google Patents [patents.google.com]

- 8. EP1904499A1 - Process for the preparation of zopiclone - Google Patents [patents.google.com]

- 9. acgpubs.org [acgpubs.org]

- 10. US20170267646A1 - Preparation method for revaprazan hydrochloride - Google Patents [patents.google.com]

- 11. tandfonline.com [tandfonline.com]

- 12. What is the mechanism of Zopiclone? [synapse.patsnap.com]

- 13. What is the mechanism of Revaprazan Hydrochloride? [synapse.patsnap.com]

- 14. Revaprazan, a novel acid pump antagonist, exerts anti-inflammatory action against Helicobacter pylori-induced COX-2 expression by inactivating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Revaprazan, a novel acid pump antagonist, exerts anti-inflammatory action against Helicobacter pylori-induced COX-2 expression by inactivating Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Heart of Agrochemical Innovation: A Technical Guide to 4-Chloro-2-(chloromethyl)pyridine

For researchers, scientists, and professionals in drug and pesticide development, the strategic application of versatile chemical intermediates is paramount to the discovery and synthesis of novel, effective agrochemicals. Among these crucial building blocks is 4-Chloro-2-(chloromethyl)pyridine, a di-functionalized pyridine derivative poised for the construction of complex molecular architectures. This technical guide delves into the core applications of this compound in agrochemical synthesis, offering insights into its reactivity, detailed experimental protocols for its derivatization, and a clear visualization of its synthetic potential.

While the direct synthetic pathways from this compound to specific, commercially available agrochemicals are often proprietary and not extensively disclosed in public literature, its utility as a precursor is evident from its chemical structure. The presence of two reactive chlorine atoms at different positions on the pyridine ring allows for selective and sequential reactions, making it a valuable synthon for creating diverse libraries of compounds for high-throughput screening in agrochemical research.

Core Reactivity and Synthetic Potential

The synthetic versatility of this compound lies in the differential reactivity of its two chloro-substituents. The chloromethyl group at the 2-position is highly susceptible to nucleophilic substitution, behaving like a typical benzyl chloride. This allows for the facile introduction of a wide range of functionalities, including ethers, thioethers, amines, and azides. The chloro-substituent on the pyridine ring at the 4-position is less reactive but can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles or under catalytic conditions. This dual reactivity enables a stepwise functionalization strategy, which is highly desirable in multi-step organic synthesis.

A prime example of its application, albeit in the pharmaceutical sector, is in the synthesis of Revaprazan, a potassium-competitive acid blocker. While not an agrochemical, the synthetic steps involved in the creation of Revaprazan's precursors from this compound serve as an excellent model for the types of transformations relevant to agrochemical synthesis.

Experimental Protocol: Synthesis of a Key Intermediate

The following protocol details a representative nucleophilic substitution reaction at the chloromethyl group, a common first step in elaborating the this compound scaffold.

Reaction: Synthesis of 2-((4-chloropyridin-2-yl)methylthio)aniline

This reaction demonstrates the selective substitution of the chloromethyl group with a thiol nucleophile, a common linkage in bioactive molecules.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound hydrochloride | 198.48 | 10.0 g | 0.0504 |

| 2-Aminothiophenol | 125.19 | 6.31 g | 0.0504 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 13.9 g | 0.1007 |

| Acetonitrile (CH₃CN) | 41.05 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound hydrochloride (10.0 g, 0.0504 mol), 2-aminothiophenol (6.31 g, 0.0504 mol), and potassium carbonate (13.9 g, 0.1007 mol).

-

Add 200 mL of acetonitrile to the flask.

-

Stir the mixture at room temperature for 15 minutes.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid precipitate (inorganic salts) and wash with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 2-((4-chloropyridin-2-yl)methylthio)aniline.

Expected Yield: Approximately 80-90%.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis and the general reactivity of this compound.

Caption: Experimental workflow for the synthesis of a key thioether intermediate.

Caption: General reactivity pathway of this compound.

Conclusion

This compound stands as a potent and versatile intermediate for the synthesis of novel agrochemicals. Its dual reactive sites allow for a broad range of chemical transformations, enabling the creation of diverse molecular structures for biological screening. While specific industrial synthetic routes are not always publicly accessible, the fundamental reactivity and the illustrative experimental protocol provided in this guide offer a solid foundation for researchers and scientists to harness the potential of this valuable building block in the ongoing quest for more effective and sustainable agricultural solutions. The strategic use of such intermediates is crucial in accelerating the discovery and development of the next generation of crop protection agents.

starting materials for 4-Chloro-2-(chloromethyl)pyridine synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthetic pathways for 4-Chloro-2-(chloromethyl)pyridine, a key building block in pharmaceutical and agrochemical research. The information presented herein is curated for professionals in drug development and chemical research, with a focus on providing actionable experimental protocols and comparative data.

Executive Summary

The synthesis of this compound is most effectively achieved through a multi-step process commencing with 2-methyl-4-nitropyridine-N-oxide. This pathway involves three key transformations: 1) substitution of the nitro group with a chloro group, 2) deoxygenation of the N-oxide, and 3) radical chlorination of the methyl group. This guide provides a comprehensive overview of this primary synthetic route, including detailed experimental procedures, quantitative data for each step, and graphical representations of the synthesis and workflows.

Comparative Data of Synthetic Steps

The following tables summarize the quantitative data for the principal synthetic pathway to this compound.

Table 1: Synthesis of 4-chloro-2-methyl-pyridine-N-oxide from 2-methyl-4-nitropyridine-N-oxide

| Parameter | Value |

| Starting Material | 2-methyl-4-nitropyridine-N-oxide |

| Reagent | Concentrated Hydrochloric Acid |

| Reaction Temperature | 120-180°C |

| Reaction Time | 24-30 hours |

| Yield | 34.5-80.4% |

| Purity (HPLC) | 98.7-99.1% |

Table 2: Deoxygenation of 4-chloro-2-methyl-pyridine-N-oxide

| Parameter | Value |

| Starting Material | 4-chloro-2-methyl-pyridine-N-oxide |

| Reagent | Phosphorus Trichloride (PCl₃) |

| Solvent | Dichloromethane or Chloroform |

| Reaction Temperature | -10°C to 40°C |

| Reaction Time | ~6 hours |

| Yield | High (exact yield data for this specific substrate is not widely reported, but generally high for this type of reaction) |

Table 3: Side-Chain Chlorination of 4-chloro-2-methylpyridine

| Parameter | Value |

| Starting Material | 4-chloro-2-methylpyridine |

| Reagents | Chlorine (gas), 2,2'-Azobisisobutyronitrile (AIBN) |

| Solvent | Water |

| Reaction Temperature | 60-90°C |

| pH | 0.8-2.5 |

| Product Distribution | Varies with reaction time, favoring monochlorination initially. |

Synthetic Pathway and Experimental Workflows

The logical progression of the primary synthetic route and a detailed experimental workflow for the critical side-chain chlorination step are illustrated below using Graphviz diagrams.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the side-chain chlorination step.

Experimental Protocols

Step 1: Synthesis of 4-chloro-2-methyl-pyridine-N-oxide

Materials:

-

2-methyl-4-nitropyridine-N-oxide (15.4 g, 0.10 mol)

-

Concentrated hydrochloric acid (180 ml)

-

Sodium hydroxide (NaOH) solution

-

Chloroform

-

Autoclave/High-pressure reactor

Procedure:

-

Charge a high-pressure reactor with 2-methyl-4-nitropyridine-N-oxide (15.4 g, 0.10 mol) and concentrated hydrochloric acid (180 ml).[1]

-

Seal the reactor and heat the mixture to 180°C for 24 hours.[1]

-

After cooling the reactor to room temperature, carefully vent any excess pressure.

-

Transfer the reaction mixture to a beaker and adjust the pH to 6-7 using a sodium hydroxide solution.

-

Extract the aqueous layer with chloroform.

-

Combine the organic extracts and remove the solvent under reduced pressure to yield 4-chloro-2-methyl-pyridine-N-oxide.[1]

-

The crude product can be purified by distillation under reduced pressure. An expected yield of approximately 11.7 g (80.4%) with a purity of around 98.7% (by HPLC) can be achieved under these optimized conditions.[1]

Step 2: Deoxygenation of 4-chloro-2-methyl-pyridine-N-oxide

Materials:

-

4-chloro-2-methyl-pyridine-N-oxide (from Step 1)

-

Phosphorus trichloride (PCl₃)

-

Dichloromethane (anhydrous)

-

Ice bath

Procedure:

-

Dissolve 4-chloro-2-methyl-pyridine-N-oxide in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to -10°C using an ice-salt bath.

-

Slowly add phosphorus trichloride dropwise to the cooled solution while maintaining the temperature below 0°C. The use of phosphorus trichloride is a well-established method for the deoxygenation of pyridine N-oxides.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40°C for approximately 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully quench by pouring it into ice water.

-

Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-2-methylpyridine.

Step 3: Side-Chain Chlorination of 4-chloro-2-methylpyridine

Materials:

-

4-chloro-2-methylpyridine (from Step 2)

-

Water

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Chlorine gas

-

Potassium carbonate solution (25%)

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, gas inlet tube, and pH probe, mix 4-chloro-2-methylpyridine (e.g., 100 g) with an equal weight of water.[2]

-

Heat the stirred mixture to 65°C.[2]

-

Add a catalytic amount of AIBN (e.g., 1.0 g).[2]

-

After approximately 10 minutes, begin bubbling chlorine gas into the mixture at a controlled rate (e.g., 9.6 g/hr), while maintaining the temperature between 65°C and 67°C.[2]

-

An induction period for the chlorination will be observed. After this, continuously or intermittently add a 25% potassium carbonate solution to maintain the pH of the reaction mixture between 1 and 2.[2]

-

Add additional portions of AIBN periodically (e.g., every hour) to sustain the radical chain reaction.

-

Monitor the reaction progress by gas chromatography to determine the relative amounts of mono-, di-, and trichlorinated products.

-

Stop the chlorine gas flow when the desired product distribution is achieved.

-

Cool the reaction mixture, separate the organic layer, and wash it with a basic solution to neutralize any remaining acid.

-

The crude product can be purified by fractional distillation under reduced pressure to isolate this compound. The reaction will likely produce a mixture containing the starting material, the desired monochlorinated product, and smaller amounts of di- and trichlorinated byproducts.[2]

References

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-2-(chloromethyl)pyridine as an Alkylating Agent

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Chloro-2-(chloromethyl)pyridine hydrochloride is a halogenated pyridine derivative recognized for its utility as a reactive intermediate and building block in pharmaceutical and chemical synthesis.[1] Its bifunctional nature, characterized by a pyridine ring and a reactive chloromethyl group, underpins its primary mechanism of action as an alkylating agent.[2] This document provides a comprehensive technical overview of this mechanism, detailing the chemical reactivity, principal biological targets, and cellular consequences of alkylation. It further outlines relevant experimental protocols for studying its activity and presents quantitative data for context-setting against other known alkylating agents.

Core Mechanism of Action: Nucleophilic Alkylation

The primary mechanism of action for this compound is its function as an alkylating agent, a class of compounds that covalently attach an alkyl group to a nucleophilic atom in a target molecule.[1][3] The reactivity of this compound is centered on the electrophilic nature of the carbon atom in the chloromethyl (-CH₂Cl) group at the 2-position of the pyridine ring.

The key features driving its alkylating potential are:

-

The Chloromethyl Group : The chlorine atom is an effective leaving group. Its electron-withdrawing nature polarizes the C-Cl bond, rendering the adjacent carbon atom electron-deficient and thus a prime target for nucleophilic attack.[2][4]

-

Pyridine Ring Influence : The pyridine ring system, with its electron-withdrawing nitrogen atom, further enhances the electrophilicity of the chloromethyl carbon. The presence of a second chlorine atom at the 4-position also contributes to the overall electron-deficient character of the molecule.[1]

The alkylation reaction proceeds via a nucleophilic substitution pathway (SN2), where a nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. This results in the formation of a stable covalent bond between the pyridine moiety and the nucleophilic target.[1][2]

Biological Targets and Cellular Consequences

As a reactive electrophile, this compound can target a variety of biological nucleophiles within the cell. The primary targets are macromolecules such as DNA and proteins, and its cytotoxic effects are a direct consequence of these interactions.[3]

DNA Alkylation

DNA is a major target for alkylating agents. The nitrogen and oxygen atoms in the purine and pyrimidine bases are nucleophilic. The N7 position of guanine is particularly susceptible to alkylation.[5] Covalent modification of DNA bases can lead to:

-

DNA Damage : The formation of DNA adducts disrupts the normal structure of the DNA helix.

-

Inhibition of Replication and Transcription : DNA adducts can physically obstruct the action of DNA and RNA polymerases, halting essential cellular processes.[3]

-

Induction of Apoptosis : If the DNA damage is too extensive to be repaired, the cell's intrinsic DNA damage response (DDR) pathways are activated, leading to programmed cell death (apoptosis).[3][5]

Protein Alkylation

Proteins contain several amino acid residues with nucleophilic side chains that are susceptible to alkylation. These include:

-

Cysteine : The thiol group (-SH) is a potent nucleophile.[6]

-

Histidine : The imidazole ring is nucleophilic.

-

Methionine : The sulfur atom in the side chain can be alkylated.

Alkylation of proteins can drastically alter their function by modifying active sites in enzymes, disrupting protein-protein interactions, or inducing conformational changes that lead to misfolding and degradation.[6][7]

DNA Damage Response and Signaling Pathways

The cytotoxicity of alkylating agents is often mediated by the cell's response to the induced DNA damage. The tumor suppressor protein p53 is a central regulator of this process.[5]

-

Damage Recognition : Cellular surveillance systems detect DNA adducts and strand breaks caused by the alkylating agent.

-

p53 Activation : Upon detection of DNA damage, p53 is stabilized and activated through post-translational modifications.

-

Cellular Response : Activated p53 acts as a transcription factor, upregulating genes involved in:

-

Cell Cycle Arrest : To provide time for the DNA repair machinery to correct the damage.

-

Apoptosis : If the damage is irreparable, p53 initiates the apoptotic cascade, leading to the elimination of the damaged cell.[5]

-

Quantitative Data: Comparative Cytotoxicity

While specific IC₅₀ values for this compound against various cell lines are not extensively documented in the reviewed literature, it is instructive to compare the cytotoxic potential of other well-characterized alkylating agents. This data provides a benchmark for the potency expected from this class of compounds.

| Alkylating Agent | Cell Line | Exposure Time (hours) | IC₅₀ (µM) | Reference |

| Cisplatin | A549 (Lung Carcinoma) | 48 | ~7.5 | [5] |

| Cisplatin | MCF-7 (Breast Adenocarcinoma) | 48 | ~6.4 | [5] |

| Cisplatin | U87 MG (Glioblastoma) | 24 | 9.5 | [5] |

| Carmustine (BCNU) | U87 MG (Glioblastoma) | 48 | 54.4 | [5] |

| Temozolomide (TMZ) | U87 MG (Glioblastoma) | 48 | 748.3 | [5] |

Note: IC₅₀ values can vary significantly between studies due to differences in experimental conditions.[5]

Experimental Protocols

Investigating the mechanism of this compound requires a multi-faceted approach combining chemical, cellular, and analytical techniques.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol determines the concentration at which the agent reduces cell viability by 50% (IC₅₀).

-

Cell Seeding : Plate cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment : Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protein Alkylation Site Identification by Mass Spectrometry

This workflow identifies specific amino acid residues on proteins that are covalently modified by the alkylating agent.

-

Sample Preparation : Treat cultured cells (e.g., HEK293T) with a sublethal concentration of this compound for a defined period. Lyse the cells and extract total protein.

-

Protein Digestion : Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with a standard reagent like iodoacetamide (to prevent disulfide scrambling). Digest the proteins into smaller peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis : Separate the resulting peptide mixture using liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence.

-

Data Analysis : Use specialized software to search the MS/MS data against a protein database. The search parameters must include a variable modification corresponding to the mass of the 4-chloro-2-pyridylmethyl moiety (+125.02 Da) on potential nucleophilic residues (C, H, K, M).

-

Site Localization : Peptides identified with this specific mass shift confirm alkylation, and the fragmentation pattern in the MS/MS spectrum can pinpoint the exact residue that was modified.

Conclusion

This compound acts as a potent alkylating agent through nucleophilic substitution at its reactive chloromethyl group. Its ability to form covalent adducts with critical biological macromolecules, particularly DNA and proteins, triggers cellular stress responses that can culminate in cell cycle arrest and apoptosis. This mechanism is the foundation of its cytotoxic potential and its utility as a reactive intermediate for synthesizing biologically active molecules. Further research employing advanced proteomics and genomics techniques will be invaluable for elucidating its specific target profile and fully characterizing its impact on cellular signaling networks.

References

- 1. This compound hydrochloride | 119396-04-2 | Benchchem [benchchem.com]

- 2. 4-(Chloromethyl)pyridine hydrochloride | High-Quality [benchchem.com]

- 3. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]

Structural Analysis of 4-Chloro-2-(chloromethyl)pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural analysis of 4-Chloro-2-(chloromethyl)pyridine and its derivatives. These compounds are pivotal intermediates in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of their three-dimensional structure, spectroscopic properties, and analytical characterization is crucial for their effective application in drug design and development.

Molecular Structure and Crystallography

The precise determination of molecular geometry is fundamental to understanding the reactivity and biological interactions of this compound derivatives. X-ray crystallography is the definitive method for elucidating the solid-state structure of these compounds.

While crystallographic data for this compound itself is not publicly available, a detailed analysis of the closely related isomer, 2-Chloro-5-(chloromethyl)pyridine, provides valuable insights into the expected structural parameters. The data presented below is sourced from the Cambridge Structural Database (CSD Entry: 811325).

Table 1: Representative Crystallographic Data for a Chlorinated (Chloromethyl)pyridine Isomer

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 12.34 |

| b (Å) | 3.98 |

| c (Å) | 14.56 |

| α (°) | 90 |

| β (°) | 109.8 |

| γ (°) | 90 |

| Volume (ų) | 672.9 |

| Z | 4 |

Table 2: Selected Bond Lengths for 2-Chloro-5-(chloromethyl)pyridine

| Bond | Length (Å) |

| C(2)-Cl(1) | 1.73 |

| C(5)-C(7) | 1.50 |

| C(7)-Cl(2) | 1.78 |

| N(1)-C(2) | 1.34 |

| N(1)-C(6) | 1.33 |

| C(2)-C(3) | 1.38 |

| C(3)-C(4) | 1.37 |

| C(4)-C(5) | 1.38 |

| C(5)-C(6) | 1.39 |

Table 3: Selected Bond Angles for 2-Chloro-5-(chloromethyl)pyridine

| Angle | Degrees (°) |

| N(1)-C(2)-C(3) | 123.1 |

| C(2)-C(3)-C(4) | 118.9 |

| C(3)-C(4)-C(5) | 118.5 |

| C(4)-C(5)-C(6) | 119.2 |

| C(5)-C(6)-N(1) | 120.3 |

| C(6)-N(1)-C(2) | 119.9 |

| Cl(1)-C(2)-N(1) | 115.4 |

| C(4)-C(5)-C(7) | 121.5 |

| Cl(2)-C(7)-C(5) | 112.3 |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity, purity, and structure of this compound derivatives in non-crystalline states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Table 4: Predicted ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.4 | d | ~5.5 |

| H-5 | ~7.3 | dd | ~5.5, ~2.0 |

| H-6 | ~8.5 | d | ~2.0 |

| -CH₂Cl | ~4.7 | s | - |

Note: Predicted values are based on standard substituent effects on the pyridine ring. Actual values may vary depending on the solvent and specific derivative.

Table 5: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~153 |

| C-3 | ~123 |

| C-4 | ~145 |

| C-5 | ~122 |

| C-6 | ~151 |

| -CH₂Cl | ~45 |

Note: Predicted values are based on typical chemical shifts for substituted pyridines.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation. For compounds containing chlorine, the isotopic pattern is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.

Table 6: Expected Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Expected Isotopic Pattern |

| [M]⁺ | 161 | M:M+2:M+4 in a 9:6:1 ratio |

| [M-Cl]⁺ | 126 | M:M+2 in a 3:1 ratio |

| [M-CH₂Cl]⁺ | 112 | M:M+2 in a 3:1 ratio |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining high-quality analytical data.

X-ray Crystallography

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. Common solvent systems include ethanol, methanol, or ethyl acetate/hexane mixtures.

-

Data Collection: A suitable single crystal is mounted on a goniometer. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a controlled temperature (typically 100-293 K).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: A standard proton spectrum is acquired on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. Typical parameters include a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Electron Impact (EI) is a common ionization method for this class of compounds, as it provides detailed fragmentation patterns.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio. The resulting mass spectrum, showing the relative abundance of each ion, is recorded and analyzed, with particular attention paid to the isotopic distribution of chlorine-containing fragments.

Visualized Workflows and Relationships

Understanding the workflow for structural analysis and the synthetic context of these molecules is essential.

Caption: Workflow for the synthesis and subsequent structural analysis of this compound.

Caption: Hierarchy of analytical techniques for comprehensive structural elucidation.

The Genesis and Evolution of Substituted Chloromethylpyridines: A Technical Guide for Researchers

An in-depth exploration of the discovery, synthesis, and pivotal role of substituted chloromethylpyridines in the development of agrochemicals and pharmaceuticals.

Substituted chloromethylpyridines represent a class of chemical intermediates that have become indispensable in the fields of agrochemical and pharmaceutical development. Their unique chemical reactivity, stemming from the pyridine ring and the chloromethyl group, has enabled the synthesis of a wide array of bioactive molecules. This technical guide provides a comprehensive overview of the history, synthesis, and applications of these versatile compounds, with a particular focus on their role in the creation of neonicotinoid insecticides and therapeutic agents.

A Historical Perspective: From Early Syntheses to Agrochemical Revolution

While the initial, specific discovery of a substituted chloromethylpyridine is not well-documented in easily accessible historical literature, the chemistry of pyridine and its derivatives has been a subject of study since the 19th century. The chlorination of methylpyridines (picolines) was an early area of investigation.[1] However, the true significance of chloromethylpyridines emerged in the latter half of the 20th century with the advent of modern agrochemicals.

A pivotal moment in the history of this compound class was the development of neonicotinoid insecticides by researchers at Shell and Bayer in the 1980s.[2] This new class of insecticides was chemically similar to nicotine and exhibited potent activity against a wide range of crop pests. The synthesis of these complex molecules heavily relied on substituted chloromethylpyridine intermediates. For instance, 2-chloro-5-chloromethylpyridine is a key building block for the synthesis of imidacloprid, which became one of the most widely used insecticides in the world.[2][3] The development of neonicotinoids marked a significant milestone, demonstrating the immense potential of chloromethylpyridine chemistry in creating commercially successful and impactful products.

Synthetic Methodologies: Crafting the Core Building Blocks

The synthesis of substituted chloromethylpyridines can be achieved through various routes, often starting from readily available methylpyridines (picolines). The choice of method depends on the desired substitution pattern, scalability, and economic viability.

Chlorination of Methylpyridines

Direct chlorination of methylpyridines is a common approach. This can be achieved using chlorine gas, often in the presence of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or under UV irradiation.[2][4][5] The reaction conditions, such as temperature and the use of a solvent, can be controlled to influence the degree of chlorination.[4][5]

Table 1: Comparison of Synthetic Methods for 2-Chloro-5-chloromethylpyridine

| Starting Material | Reagents and Conditions | Yield | Reference |

| 3-Methylpyridine | 1. Vaporization, N2 carrier gas, Cl2, supported PdCl2 catalyst, 250°C | ~50% | [3][6] |

| 2-Chloro-5-methylpyridine | Cl2, radical initiator (AIBN), water, 65-67°C | Not specified | [4][5] |

| 2-chloro-2-chloromethyl-4-cyano-butanal | Phosgene, toluene, 50°C | 97% | [7][8] |

Synthesis from Picoline-N-oxides

An alternative and often more efficient route involves the N-oxidation of a methylpyridine, followed by reaction with a chlorinating agent. For example, 2-picoline-N-oxide can be treated with phosphoryl chloride (POCl3) in the presence of triethylamine to yield 2-chloromethylpyridine.[9][10] This method can offer better selectivity and milder reaction conditions compared to direct chlorination.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloromethylpyridine Hydrochloride from 2-Methylpyridine [11][12]

-

N-Oxidation: To a 250 ml flask, add 2-methylpyridine (18.6g, 0.2 mol), glacial acetic acid (12.0g, 0.2 mol), and hydrogen peroxide (8.84g, 0.26 mol). Heat the mixture at 70°C for 10 hours. Monitor the reaction by thin-layer chromatography (TLC) until all the 2-methylpyridine is converted to 2-methylpyridine-N-oxide.

-

Acetoxylation: To the reaction mixture containing 2-methylpyridine-N-oxide, add glacial acetic acid (18g, 0.3 mol). Continue the reaction until TLC analysis shows complete conversion to 2-picolyl acetate.

-

Hydrolysis: Hydrolyze the 2-picolyl acetate using a 25% aqueous solution of sodium hydroxide. Monitor the reaction by TLC until complete conversion to 2-pyridinemethanol is observed.

-

Chlorination: React the 2-pyridinemethanol in a methanol solution with thionyl chloride (26.18g, 0.22 mol). Monitor the reaction by TLC. Once the reaction is complete, the product, 2-chloromethylpyridine hydrochloride, can be isolated by suction filtration. The reported yield for this multi-step process is approximately 80-82%.[11]

Protocol 2: Side-Chain Chlorination of 2-Chloro-4-methylpyridine [4][5][6]

-

In a reaction vessel, mix 100 g (784.3 mmol) of 2-chloro-4-methylpyridine with 100.0 g of water.

-

Stir the mixture and raise the temperature to 65°C.

-

Add 1.0 g of AIBN to the mixture.

-

Ten minutes after the addition of AIBN, bubble chlorine gas into the mixture at a rate of 9.6 g/hr, maintaining the temperature between 65 and 67°C.

-

Continue the chlorination for the desired duration. The progress of the reaction can be monitored by gas chromatography to determine the relative amounts of mono-, di-, and trichlorinated products.

Applications in Agrochemicals: The Neonicotinoid Revolution

The most significant application of substituted chloromethylpyridines has been in the development of neonicotinoid insecticides. These compounds act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system, paralysis, and death.[13][14] The high affinity of neonicotinoids for insect nAChRs compared to mammalian receptors provides a degree of selective toxicity.[15]

Table 2: Biological Activity of Selected Neonicotinoid Insecticides

| Compound | Target Receptor | IC50 / EC50 | Organism | Reference |

| Imidacloprid | nAChR | EC50: 0.86–1 μM | Insect | [15] |

| Imidacloprid | nAChR | EC50: 70 μM | Mammalian | [15] |

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

The binding of neonicotinoids to nAChRs triggers a cascade of downstream signaling events. This ultimately disrupts normal neurotransmission.

Applications in Drug Development: A Scaffold for Therapeutic Innovation

The versatility of the substituted chloromethylpyridine scaffold extends beyond agrochemicals into the realm of pharmaceuticals. The ability to introduce various functional groups via nucleophilic substitution on the chloromethyl group makes it a valuable building block for creating diverse chemical libraries for drug discovery.[16][17]

A notable example of a drug synthesized using a substituted chloromethylpyridine intermediate is Voxelotor . Approved for the treatment of sickle cell disease, Voxelotor is a hemoglobin S polymerization inhibitor.[18] Its synthesis involves the use of 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride as a key intermediate.[19][20]

Synthetic Workflow for Voxelotor Intermediate

The synthesis of Voxelotor highlights the strategic use of a substituted chloromethylpyridine to construct a complex therapeutic molecule.

Conclusion

The discovery and development of substituted chloromethylpyridines have had a profound impact on both agriculture and medicine. From their early beginnings in synthetic chemistry to their central role in the creation of blockbuster neonicotinoid insecticides and life-changing pharmaceuticals, these compounds have proven to be exceptionally valuable building blocks. The ongoing exploration of their synthetic chemistry and biological applications promises to yield new and innovative solutions to challenges in both crop protection and human health. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, and reactivity of substituted chloromethylpyridines is essential for harnessing their full potential in the creation of the next generation of bioactive molecules.

References

- 1. Picolyl chloride | C6H6ClN | CID 23393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]

- 3. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 5. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 6. US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]

- 9. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 12. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]

- 13. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. 4-(Chloromethyl)pyridine hydrochloride | High-Quality [benchchem.com]

- 18. chemimpex.com [chemimpex.com]

- 19. Voxelotor synthesis - chemicalbook [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to 4-Chloro-2-(chloromethyl)pyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Chloro-2-(chloromethyl)pyridine, a key heterocyclic building block in organic synthesis and pharmaceutical development. This document details its commercial availability, provides insights into its synthesis and reactivity, and highlights its application in the development of therapeutic agents.

Commercial Availability and Suppliers

This compound (CAS No. 10177-21-6) is commercially available from a range of chemical suppliers catering to research and development needs. The compound is typically offered in various purities and quantities. Below is a summary of key suppliers and their offerings.

| Supplier | Product Name | CAS Number | Purity/Grade | Available Quantities |

| Frontier Specialty Chemicals | This compound[1] | 10177-21-6 | Inquire | 1g, Bulk inquiries welcome[1] |

| BLD Pharm | This compound | 10177-21-6 | Inquire | Inquire |

| LGC Standards (TRC) | This compound[2] | 10177-21-6 | Inquire | Inquire[2] |

| Pharmaffiliates | This compound[3] | 10177-21-6 | Inquire | Inquire[3] |

| Biosynth | This compound[4] | 10177-21-6 | Inquire | 1g, 10g, Bulk inquiries welcome[4] |

| AA Blocks | This compound[1] | 10177-21-6 | Inquire | Inquire[1] |

Physicochemical and Safety Data

Below is a summary of the key physicochemical properties and safety information for this compound and its closely related hydrochloride salt. It is imperative to consult the specific Safety Data Sheet (SDS) from the supplier before handling this chemical.

| Property | Value | Reference |

| Molecular Formula | C₆H₅Cl₂N | [4] |

| Molecular Weight | 162.02 g/mol | [4] |

| CAS Number | 10177-21-6 | [4] |

| Appearance | Colorless liquid (likely) | [4] |

| Solubility | Soluble in organic solvents, insoluble in water. | [4] |

| Storage Conditions | Store at -20°C under an inert atmosphere.[5] | [5] |

Safety and Handling Precautions (based on related compounds):

-

Hazard Statements: Likely harmful if swallowed, causes severe skin burns and eye damage.[6]

-

Precautionary Statements:

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[7]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

If inhaled: Move person into fresh air.[7]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.[7]

-

In all cases of exposure, seek immediate medical attention.[7]

-

Synthesis and Purification

Conceptual Synthesis Pathway:

Conceptual Synthesis of this compound.

Experimental Protocol: General Chlorination of a Methylpyridine (Illustrative)

This protocol is a generalized procedure based on the synthesis of related compounds and should be adapted and optimized for the specific synthesis of this compound.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the starting material, 2-methyl-4-chloropyridine.

-

Addition of Chlorinating Agent: Slowly add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to the reaction flask. The reaction is often performed in a suitable solvent like dichloromethane or neat.

-

Reaction Conditions: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent and chlorinating agent used) and maintain for several hours. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to ice-water. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a neutral or slightly basic pH.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[1] Alternatively, recrystallization from a suitable solvent system can be employed.[8]

Chemical Reactivity and Applications

The primary reactivity of this compound stems from the electrophilic nature of the carbon in the chloromethyl group, making it an excellent substrate for nucleophilic substitution reactions.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. gacariyalur.ac.in [gacariyalur.ac.in]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chloro-2-(chloromethyl)pyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-2-(chloromethyl)pyridine, often used as its more stable hydrochloride salt (CAS No: 119396-04-2), is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis.[1] Its structure incorporates two distinct electrophilic centers, making it a versatile bifunctional building block for the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates.[1][2] This document provides a detailed overview of its reactivity, applications in nucleophilic substitution reactions, and standardized protocols for its use in a research setting.

Reactivity Profile

The synthetic utility of this compound stems from the differential reactivity of its two chlorine substituents:

-

2-(Chloromethyl) Group: The chlorine atom on the methyl group is analogous to a benzylic halide. It is highly susceptible to nucleophilic attack via an SN2 mechanism due to the stability of the transition state. This site is the primary center for reactions with a wide range of soft and hard nucleophiles.[1][2]

-

4-Chloro Group: The chlorine atom directly attached to the pyridine ring at the C4-position is an aryl halide. While less reactive than the chloromethyl group, it is activated towards nucleophilic aromatic substitution (SNAr) because the electron-withdrawing nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate.[3][4]

This dual reactivity allows for selective and stepwise functionalization, a valuable strategy in multi-step synthetic pathways.[1]

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-2-(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective Suzuki-Miyaura cross-coupling reaction of 4-Chloro-2-(chloromethyl)pyridine with various aryl and heteroaryl boronic acids. This protocol is designed to favor the formation of a C-C bond at the C4 position of the pyridine ring while preserving the chloromethyl group, a versatile functional handle for further synthetic transformations. The methodologies outlined are based on established principles for the coupling of challenging heteroaryl chlorides, particularly di-substituted pyridines where site-selectivity is a key consideration.

Introduction

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] Its application in the synthesis of biaryl and heteroaryl compounds is of significant interest in the pharmaceutical and materials science industries. This compound is a valuable building block, containing two reactive sites: a 4-chloro substituent on the pyridine ring and a chloromethyl group at the 2-position. Achieving selective coupling at the 4-position is crucial for the synthesis of specific target molecules.

For dihalopyridines, the site of palladium-catalyzed cross-coupling is influenced by electronic and steric factors, as well as the choice of catalyst, ligand, and reaction conditions.[2] In the case of 2,4-dichloropyridines, studies have shown a preference for the reaction to occur at the C4 position. This selectivity can be enhanced by employing sterically hindered N-heterocyclic carbene (NHC) ligands or under specific ligand-free conditions.[3] This protocol leverages these findings to achieve the desired chemoselectivity for this compound.

Data Presentation

The following tables summarize the key reagents and recommended conditions for the selective Suzuki-Miyaura coupling of this compound.

Table 1: Key Reaction Components

| Component | Recommended Reagents/Systems | Molar Ratio (relative to substrate) | Purpose |

| Substrate | This compound | 1.0 | Electrophilic coupling partner |

| Nucleophile | Aryl or Heteroaryl Boronic Acid | 1.1 - 1.5 | Source of the aryl/heteroaryl group |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | 0.01 - 0.05 (1-5 mol%) | Catalyst |

| Ligand | SPhos, XPhos, RuPhos, IPr (NHC) | 0.012 - 0.06 (1.2-6 mol%) | Stabilizes and activates the catalyst |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 2.0 - 3.0 | Activates the boronic acid |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | - | Reaction medium |

Table 2: Optimized Reaction Conditions

| Parameter | Recommended Condition | Notes |

| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive boronic acids. |

| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS for completion. |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation. |

| Stirring | Vigorous stirring | Ensures proper mixing of the heterogeneous mixture. |

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific boronic acids.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Aryl or Heteroaryl boronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

-

Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add this compound, the aryl or heteroaryl boronic acid, and potassium phosphate.

-

Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the Palladium(II) Acetate and SPhos to the reaction vessel.

-

Solvent Addition: Degas the 1,4-dioxane and water by bubbling with the inert gas for at least 15 minutes. Add the degassed 1,4-dioxane and water to the Schlenk tube via syringe.

-

Reaction: Place the sealed Schlenk tube in a preheated heating block at 100 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-(chloromethyl)pyridine.

Mandatory Visualization

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

- 1. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of the Chloromethyl Group on the Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction